Cas no 384-20-3 (2-(Trifluoromethyl)cyclohexane-1-carboxylic acid)

2-(トリフルオロメチル)シクロヘキサン-1-カルボン酸は、フッ素置換基を有する脂環式カルボン酸であり、高い化学的安定性と特異的な電子効果を示します。トリフルオロメチル基の強力な電子吸引性により、反応性や分子間相互作用の制御が可能で、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、立体障害と極性のバランスが良いため、生体適合性材料や触媒設計への応用が期待されます。また、結晶性や溶解性の調整にも優れており、精密有機合成における多様な用途に対応可能です。

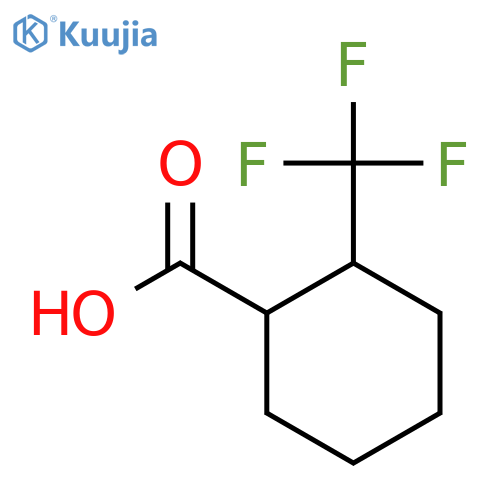

384-20-3 structure

商品名:2-(Trifluoromethyl)cyclohexane-1-carboxylic acid

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid

- Cyclohexanecarboxylic acid, 2-(trifluoromethyl)-

- 2-(trifluoromethyl)cyclohexane-1-carboxylic acid, AldrichCPR

- ZB1693

- EN300-44194

- MFCD09811959

- DB-133965

- AKOS017344770

- 2-(Trifluoromethyl)cyclohexanecarboxylicacid

- BBL102084

- 384-20-3

- 2-(Trifluoromethyl)cyclohexanecarboxylic acid

- AKOS000161155

- Z316121938

- SCHEMBL9617130

- BS-28422

- G68671

- STL555883

- CS-0208193

- LGA17050

- AAA38420

-

- インチ: InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)

- InChIKey: RAGWFGSHOZGADV-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C(C1)C(=O)O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 196.07111408g/mol

- どういたいしつりょう: 196.07111408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 37.3Ų

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T899558-10mg |

2-(Trifluoromethyl)cyclohexanecarboxylic Acid |

384-20-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-44194-2.5g |

2-(trifluoromethyl)cyclohexane-1-carboxylic acid |

384-20-3 | 90% | 2.5g |

$1903.0 | 2023-07-06 | |

| TRC | T899558-50mg |

2-(Trifluoromethyl)cyclohexanecarboxylic Acid |

384-20-3 | 50mg |

$ 210.00 | 2022-06-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0227-250MG |

2-(trifluoromethyl)cyclohexane-1-carboxylic acid |

384-20-3 | 95% | 250MG |

¥ 1,056.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0227-500MG |

2-(trifluoromethyl)cyclohexane-1-carboxylic acid |

384-20-3 | 95% | 500MG |

¥ 1,762.00 | 2023-04-13 | |

| Apollo Scientific | PC520811-1g |

2-(Trifluoromethyl)cyclohexanecarboxylic acid |

384-20-3 | 1g |

£685.00 | 2025-02-21 | ||

| Enamine | EN300-44194-0.1g |

2-(trifluoromethyl)cyclohexane-1-carboxylic acid |

384-20-3 | 90% | 0.1g |

$337.0 | 2023-07-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0227-5G |

2-(trifluoromethyl)cyclohexane-1-carboxylic acid |

384-20-3 | 95% | 5g |

¥ 7,926.00 | 2023-04-13 | |

| A2B Chem LLC | AF87986-500mg |

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid |

384-20-3 | 500mg |

$401.00 | 2023-12-30 | ||

| abcr | AB279706-100mg |

2-(Trifluoromethyl)cyclohexanecarboxylic acid; . |

384-20-3 | 100mg |

€365.00 | 2024-04-17 |

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

384-20-3 (2-(Trifluoromethyl)cyclohexane-1-carboxylic acid) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 503537-97-1(4-bromooct-1-ene)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:384-20-3)2-(Trifluoromethyl)cyclohexane-1-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):556.0